5-Amino-2-bromo-4-methoxyphenol
Description
Contextual Significance of Halogenated Aminophenols and Methoxyphenols in Organic Chemistry
Halogenated aminophenols and methoxyphenols are classes of organic compounds that have garnered considerable attention in the scientific community due to their diverse applications. Halogen atoms, such as bromine, can significantly influence the electronic properties and reactivity of a molecule, often enhancing its biological activity. nih.gov The presence of a halogen can also facilitate further chemical transformations, making these compounds valuable intermediates in organic synthesis. sci-hub.se
Aminophenols, on the other hand, are known for their role as building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. nih.gov The amino group can act as a key site for forming new chemical bonds. Similarly, methoxyphenols are recognized for their antioxidant properties and are used as precursors in the manufacturing of various organic compounds. guidechem.com The combination of these functional groups in a single molecule, as seen in 5-Amino-2-bromo-4-methoxyphenol, creates a synergistic effect, offering multiple reactive sites for the design and synthesis of novel compounds with potentially enhanced properties.
Overview of Historical and Contemporary Research Trends Pertaining to Aryl Amino Ethers
Aryl amino ethers, a broader class to which this compound belongs, are integral to the development of new materials and therapeutic agents. Historically, the synthesis of aryl ethers was often challenging, requiring harsh reaction conditions. google.com However, modern synthetic methods, including catalytic processes, have made their preparation more efficient and versatile. researchgate.netacs.org
Contemporary research on aryl amino ethers is focused on several key areas. In medicinal chemistry, these compounds are explored for their potential as scaffolds in drug discovery, with studies investigating their interactions with biological targets. researchgate.net The development of "green" and sustainable methods for their synthesis is another active area of research, aiming to reduce the environmental impact of chemical manufacturing. researchgate.net Furthermore, the unique electronic and photophysical properties of some aryl amino ethers make them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Scope and Research Objectives for Comprehensive Studies of the Chemical Compound
While this compound is commercially available, indicating its utility as a building block in chemical synthesis, detailed research focused exclusively on this compound is limited. aablocks.combldpharm.comsynquestlabs.comapolloscientific.co.ukapolloscientific.co.uksynquestlabs.com Therefore, comprehensive studies are warranted to fully elucidate its chemical and physical properties, as well as its potential applications.
Key research objectives for the study of this compound would include:
Detailed Synthesis and Characterization: Developing and optimizing synthetic routes to produce the compound with high purity and yield. This would be followed by a thorough characterization of its structural and physicochemical properties using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.
Reactivity and Derivatization: Investigating the reactivity of its functional groups (amino, bromo, methoxy (B1213986), and hydroxyl) to synthesize a library of new derivatives. This would provide insights into its chemical behavior and expand its potential applications.
Computational and Theoretical Studies: Employing computational models to predict its molecular geometry, electronic properties, and reactivity. These theoretical studies can complement experimental findings and guide the design of new experiments.
Exploration of Biological Activity: Screening this compound and its derivatives for potential biological activities, such as antimicrobial, antioxidant, or anticancer properties, based on the known activities of related halogenated aminophenols. ijfans.org
A systematic investigation into these areas would provide a robust understanding of this compound and pave the way for its use in various scientific and industrial domains.
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-amino-2-bromo-4-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,9H2,1H3 |
InChI Key |
IMNWEDAEJUZLKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)O)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Amino 2 Bromo 4 Methoxyphenol and Its Precursors
Strategies for Regioselective Functionalization of Phenolic Aromatic Systems
The synthesis of complex phenols often begins with a simpler phenolic precursor, which is then elaborated through a series of regioselective reactions. The hydroxyl group is a strong activating, ortho, para-directing group, which heavily influences the position of incoming electrophiles.
Direct bromination of phenols is a facile reaction but can be difficult to control, often leading to polybrominated products due to the strong activation by the hydroxyl group. libretexts.org For a substrate like 4-methoxyphenol (B1676288), the hydroxyl and methoxy (B1213986) groups both activate the ring. The reaction of 4-methoxyphenol with bromine in an aqueous medium can lead to the formation of 1,4-benzoquinone, while in a non-polar solvent like carbon tetrachloride, electrophilic substitution yields 2-bromo-4-methoxyphenol (B98834).
To achieve selective mono-ortho-bromination of para-substituted phenols, specific reagents and conditions can be employed. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in solvents like methanol (B129727) has been shown to be effective. mdpi.com The pTsOH is believed to coordinate with the phenolic oxygen, directing the bromination to the ortho position. mdpi.com This method has demonstrated excellent selectivity and high yields for a range of phenolic substrates. mdpi.com Another approach involves using a combination of PIDA (phenyliodine diacetate) and aluminum tribromide, which forms an in-situ brominating agent, PhIOAcBr, allowing for mild and efficient bromination of phenols and their ethers. rsc.org
| Reagent/System | Conditions | Outcome |
| Bromine water | Aqueous medium | Can lead to over-bromination and oxidation. libretexts.org |
| Bromine in CCl4 | Aprotic medium | Electrophilic substitution, e.g., 2-bromo-4-methoxyphenol from 4-methoxyphenol. |
| NBS / pTsOH | Methanol | Selective mono-ortho-bromination of para-substituted phenols. mdpi.com |
| PIDA / AlBr3 | Room temp, open flask | Efficient electrophilic bromination of phenols and phenol-ethers. rsc.org |
This table summarizes various approaches for the direct bromination of phenolic systems.
The introduction of an amino group onto a phenolic ring is typically achieved through a two-step process: nitration followed by reduction.
Nitration: Direct nitration of phenols requires milder conditions than benzene (B151609) due to the ring's activation by the hydroxyl group. savemyexams.com Using dilute nitric acid at room temperature can yield a mixture of ortho- and para-nitrophenols. savemyexams.comgoogle.com However, the regioselectivity can be influenced by other substituents and reaction conditions. For instance, the nitration of 3-methoxyphenol (B1666288) can be directed to the 2-position (ortho to the hydroxyl and para to the methoxy) through a two-step process of nitrosation followed by oxidation, although direct nitration methods are often preferred for industrial applications. google.comgoogle.com The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate provides a method for rapid and regioselective ortho-nitration of many phenols at room temperature. arkat-usa.orgumich.edu
Reduction: The reduction of the nitro group to an amine is a standard transformation. A variety of reducing agents and catalytic systems can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. google.comresearchgate.net Other systems include nickel nanocatalysts supported on zeolite, which can achieve near 100% conversion of nitrophenols to aminophenols in minutes. mdpi.comekb.egrsc.org The progress of the reaction can often be monitored by UV-Vis spectroscopy, as the peak for the nitrophenolate ion (around 400 nm) disappears and a new peak for the aminophenol (around 300 nm) appears. mdpi.comekb.egnih.gov
| Reaction Step | Reagents/Catalysts | Key Features |
| Nitration | Dilute Nitric Acid | Milder conditions than for benzene, yields ortho/para isomers. savemyexams.com |
| Cerium (IV) Ammonium Nitrate (CAN) | Regioselective ortho-nitration for many phenols. arkat-usa.orgumich.edu | |
| Reduction | Pd/C, H2 | Common and efficient catalytic hydrogenation method. google.com |
| Ni-Zeolite, Hydrazine | Rapid and efficient reduction. ekb.eg | |
| NaBH4 with catalyst | Requires a catalyst to proceed. nih.gov |
This table outlines common methods for the introduction of an amino group via nitration and reduction.
Methoxylation, the conversion of a phenolic hydroxyl group to a methoxy ether, is a crucial step in the synthesis of many complex molecules. The classic Williamson ether synthesis, involving a phenoxide and a methyl halide, is a widely used method. However, greener alternatives are increasingly sought.
One such alternative is the use of dimethyl carbonate (DMC) in the presence of a zeolite catalyst, which serves as a less toxic methylating agent than methyl halides. sciforum.net Another approach involves catalytic methods that allow the use of weaker alkylating agents like methanol. For example, a catalytic version of the Williamson ether synthesis (CWES) can be performed at high temperatures (e.g., 320 °C) using catalytic amounts of an alkali metal benzoate (B1203000) and phenolate (B1203915) to convert a phenol (B47542) and methanol to the corresponding anisole. acs.org Copper-catalyzed cross-coupling reactions of phenols with boronic acids also provide a pathway to diaryl ethers under mild, ligand-free conditions. researchgate.net
Multistep Synthesis Pathways Utilizing Diverse Coupling and Transformation Reactions
Regioselective Bromination: Bromination of 4-methoxyphenol at the 2-position to yield 2-bromo-4-methoxyphenol.
Nitration: Introduction of a nitro group. Given the directing effects of the existing hydroxyl (ortho, para-directing) and methoxy (ortho, para-directing) groups, the nitration would likely occur at the 5-position, which is ortho to the hydroxyl group and meta to the methoxy group.
Reduction: Conversion of the nitro group at the 5-position to an amino group to yield the final product.
Alternative strategies could involve changing the order of the steps. For instance, nitrating 4-methoxyphenol first, followed by bromination and then reduction. The specific sequence would be chosen based on the directing effects of the substituents at each stage to achieve the desired regiochemistry.
Optimization of Reaction Parameters for Yield and Purity Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions.
For bromination reactions , factors such as the choice of brominating agent, solvent, and temperature are crucial. In the bromination of phenols, the pH of the reaction medium can significantly affect the reaction rate and selectivity. chemrxiv.orgchemrxiv.org Studies have shown that for some systems, optimal reactivity is observed in acidic media. chemrxiv.orgchemrxiv.org The use of continuous flow reactors can also offer better control over reaction parameters, leading to improved safety and reproducibility, especially for highly exothermic reactions like nitration and bromination. researchgate.net
For nitration reactions , controlling the temperature is key to preventing over-nitration and the formation of byproducts. savemyexams.com The choice of nitrating agent and the presence of a catalyst can also be optimized to improve regioselectivity.
For reduction of nitro groups , the choice of catalyst and reaction conditions can influence the reaction time and efficiency. For example, in the reduction of 4-nitrophenol, different calcination temperatures of a CuFe₅O₈ catalyst resulted in varying reaction rates. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Approaches for Aryl Ethers
The synthesis of aryl ethers is a key transformation in organic chemistry, and there is a growing emphasis on developing sustainable methods. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Traditional methods like the Williamson ether synthesis often use hazardous alkyl halides and produce stoichiometric amounts of salt waste. Modern approaches aim to overcome these limitations. The use of dimethyl carbonate (DMC) as a green methylating agent is one example. sciforum.net Another strategy is the development of catalytic processes that can use alcohols directly as alkylating agents, producing water as the only byproduct. acs.org
Solvent choice is also a key aspect of green chemistry. The use of water or solvent-free conditions, often facilitated by microwave irradiation, can make ether synthesis more environmentally friendly. tubitak.gov.trorgchemres.org Palladium-catalyzed dehydrogenative arylation offers a solvent-free method for synthesizing aryl ethers from cyclohexanone (B45756) derivatives and alcohols. rsc.org
Chemical Reactivity and Derivatization of 5 Amino 2 Bromo 4 Methoxyphenol
Electrophilic Aromatic Substitution Reactions of the Chemical Compound
The high electron density of the benzene (B151609) ring in 5-Amino-2-bromo-4-methoxyphenol, conferred by the strongly activating amino, hydroxyl, and methoxy (B1213986) groups, makes it susceptible to electrophilic aromatic substitution. The directing effects of these groups are paramount in determining the regioselectivity of incoming electrophiles. The hydroxyl group is the strongest activator, followed by the amino group and then the methoxy group.
Nucleophilic Aromatic Substitution Involving the Bromine Moiety
The bromine atom on the aromatic ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr) reactions. While the ring is electron-rich, which generally disfavors SₙAr, these reactions can be facilitated under specific conditions, particularly with transition-metal catalysis.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful methods for forming new carbon-nitrogen and carbon-carbon bonds, respectively, by replacing the bromine atom. smolecule.com These reactions significantly enhance the synthetic utility of the compound, allowing for the introduction of a wide array of functional groups.
Table 1: Examples of Catalytic Coupling Reactions for Aryl Bromides
| Reaction Name | Catalyst/Reagents | Bond Formed | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Organoboron reagent | C-C | Biaryl compounds |
Transformations of the Aromatic Amino Group
The primary aromatic amino group is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
The nucleophilic amino group readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This reaction is often used as a protective strategy for the amino group to moderate its reactivity or to prevent it from interfering with subsequent reactions. jst.go.jp For example, 5-amino-2-methoxyphenol (B156534) can be reacted with benzoic acid in the presence of coupling agents like HATU to yield the corresponding benzamide. jst.go.jp Similarly, alkylation of the amino group can occur with alkyl halides, though controlling the degree of alkylation can be challenging.
One of the most significant reactions of primary aromatic amines is diazotization. Treatment of this compound with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) converts the amino group into a diazonium salt (-N₂⁺). d-nb.infogoogle.com This intermediate is highly valuable in organic synthesis.
The resulting diazonium salt can undergo a variety of transformations. A prominent application is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo dyes. journalijar.comresearchgate.netchem-soc.si The efficiency and outcome of these coupling reactions can be influenced by the substituents on the diazonium salt. d-nb.infochem-soc.si For example, the diazonium salt of an aminobenzothiazole can be coupled with various aromatic components to create a library of azo compounds. scispace.com
The primary amino group undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases (-N=CH-R). jcsp.org.pkhilarispublisher.com This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. jcsp.org.pkresearchgate.net These Schiff base derivatives are significant for their diverse applications and are often crystalline solids. jcsp.org.pkgoogle.com The formation of the C=N double bond is a hallmark of this reaction and is crucial for the biological activity observed in many Schiff base compounds. hilarispublisher.com
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another reactive center in the molecule, participating in reactions typical of phenols.
The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation with alkyl halides (Williamson ether synthesis) or O-acylation with acid chlorides or anhydrides to produce ethers and esters, respectively. beilstein-journals.orgbeilstein-journals.org For instance, alkylation of 4-methoxyphenol (B1676288) is a standard procedure often catalyzed by a base. beilstein-journals.org
Furthermore, the hydroxyl group can be converted to a better leaving group or protected to allow for selective reactions at other positions on the molecule. A common strategy in the synthesis of complex molecules is the acetylation of the hydroxyl group to form an acetate (B1210297) ester, which protects it from oxidation or other undesired reactions during subsequent synthetic steps like nitration. The methoxy group can also undergo demethylation using strong acids like HBr or reagents like BBr₃ to yield a dihydroxy compound. jst.go.jp
Table 2: Common Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| O-Alkylation | Alkyl halide, Base | Ether |
| O-Acylation | Acid chloride/anhydride (B1165640), Base | Ester |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-4-methoxyaniline |
| 2-amino-6-bromo-4-methoxyphenol |
| Nitric acid |
| Buchwald-Hartwig amination |
| Suzuki-Miyaura coupling |
| Acid chlorides |
| Acid anhydrides |
| Benzoic acid |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| Sodium nitrite |
| Phenols |
| Anilines |
| Aminobenzothiazole |
| Aldehydes |
| Ketones |
| Alkyl halides |
| BBr₃ (Boron tribromide) |
| HBr (Hydrogen bromide) |
| 4-methoxyphenol |
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Substituent
The carbon-bromine (C-Br) bond in this compound is a key site for palladium-catalyzed reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for building complex molecular architectures from relatively simple precursors.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, the bromine atom at the C-2 position can be readily substituted with various aryl, heteroaryl, vinyl, or alkyl groups.
A significant challenge in coupling reactions involving substrates like this compound is the presence of the unprotected amino group, which can potentially coordinate to the palladium catalyst and inhibit its activity. However, recent advancements have identified robust catalyst systems effective for the cross-coupling of unprotected ortho-bromoanilines. rsc.orgnih.gov These methods are directly applicable and demonstrate that high yields can be achieved without the need for protecting the amine functionality. rsc.orgnih.gov The reaction tolerates a wide variety of boronic esters, including those with additional functional groups. nih.gov
The general reaction scheme involves the coupling of this compound with an organoboronic acid (R-B(OH)₂) to yield the corresponding 5-amino-4-methoxy-2-substituted-phenol. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency. Modern palladacycle pre-catalysts, such as CataCXium® A Pd G3, have shown unique effectiveness for this class of substrates. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, CataCXium® A Pd G3 | rsc.org |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), PPh₃ | chemrxiv.org |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | rsc.orgnih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | rsc.orgchemrxiv.org |
| Solvent | Dioxane/H₂O, 2-MeTHF, Toluene | rsc.org |
| Temperature | 80-110 °C | organic-chemistry.org |
The Heck and Sonogashira reactions are other cornerstone palladium-catalyzed cross-couplings that utilize the bromine substituent to form C-C bonds, specifically by introducing alkenyl and alkynyl groups, respectively.
The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate (B77674), to form a new substituted alkene. This reaction typically proceeds through a neutral palladium catalytic cycle and is a reliable method for vinylation of aryl halides. collectionscanada.gc.cantu.edu.sg
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction is highly efficient for constructing arylalkynes and conjugated enynes. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org The reactivity of aryl bromides in Sonogashira couplings is well-established, making this compound a suitable substrate for synthesizing alkynyl-substituted aminophenols. wikipedia.org
Table 2: Typical Conditions for Heck and Sonogashira Coupling Reactions
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene (e.g., Styrene) | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | collectionscanada.gc.ca |
| Sonogashira (Cu-catalyzed) | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF | organic-chemistry.orglibretexts.org |
| Sonogashira (Cu-free) | Pd(OAc)₂, P(t-Bu)₃ | Terminal Alkyne | Cs₂CO₃, K₂CO₃ | Acetonitrile, Water | wikipedia.org |
Cyclization and Heterocyclic Scaffold Formation from this compound
The arrangement of the amino and hydroxyl groups on the aromatic ring of this compound makes it an ideal precursor for synthesizing a variety of heterocyclic scaffolds. The ortho-aminophenol moiety is a classic building block for fused five- and six-membered heterocycles.
One of the most common transformations is the condensation with single-carbon synthons to form benzoxazoles . This can be achieved by reacting the aminophenol with reagents such as carboxylic acids, aldehydes, acyl chlorides, or nitriles under various catalytic conditions. mdpi.comnih.govrsc.org For instance, condensation with an aldehyde, often catalyzed by an oxidizing agent or a Lewis acid, leads to the formation of a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent aromatization to yield the 2-substituted benzoxazole. nih.govrsc.org
Table 3: Potential Heterocyclic Scaffolds from this compound
| Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |
|---|---|---|---|
| Aldehyde (R-CHO) | 7-Bromo-5-methoxy-2-substituted-benzoxazole | Condensation/Cyclization | nih.govrsc.org |
| Carboxylic Acid (R-COOH) | 7-Bromo-5-methoxy-2-substituted-benzoxazole | Condensation/Cyclization | nih.gov |
| Cyanamide (B42294), CO, Pd-catalyst | 2-Amino-8-bromo-6-methoxy-4H-benzo[e] organic-chemistry.orgmdpi.comoxazin-4-one | Carbonylative Domino Reaction | diva-portal.org |
| N-allylation followed by Pd-catalysis | Functionalized Dihydro-1,4-benzoxazine | Alkoxyacyloxylation | nih.gov |
Compound Index
Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Bromo 4 Methoxyphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecular structure. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, the precise chemical environment of each nucleus can be determined.
High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Studies
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Amino-2-bromo-4-methoxyphenol is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the amino group, and the phenolic hydroxyl group. The two aromatic protons would likely appear as singlets due to their para-relationship. The methoxy group protons would present as a sharp singlet, while the amino and hydroxyl protons would typically appear as broad singlets, with their chemical shifts being solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the two aromatic CH carbons, the four quaternary aromatic carbons (substituted with -OH, -Br, -NH2, and -OCH3), and the methoxy carbon. The carbon attached to the electronegative bromine atom would be significantly shifted.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks. For this compound, COSY would primarily confirm the absence of coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the aromatic CH carbons and the methoxy carbon to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons by observing correlations from the aromatic and methoxy protons to the carbons bearing the hydroxyl, bromo, and amino substituents. For instance, correlations from the methoxy protons would confirm the assignment of the C4 carbon.
| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference Compound(s) |
|---|---|---|---|
| Aromatic H-3 | ~6.2-6.6 | ~100-110 | 2-Amino-5-bromo-4-methoxybenzoic acid |
| Aromatic H-6 | ~7.0-7.5 | ~115-125 | 2-Amino-5-bromo-4-methoxybenzoic acid |
| -OCH₃ | ~3.8-3.9 | ~56 | 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride, 2-Amino-5-bromo-4-methoxybenzoic acid |
| -NH₂ | Broad, variable | - | 2-Amino-5-bromo-4-methoxybenzoic acid |
| -OH | Broad, variable | - | 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride |
| C-1 (-OH) | - | ~145-150 | 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride |
| C-2 (-Br) | - | ~110-115 | 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride |
| C-4 (-OCH₃) | - | ~148-154 | 2-Amino-5-bromo-4-methoxybenzoic acid |
| C-5 (-NH₂) | - | ~135-145 | - |
Solid-State NMR Characterization
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of crystalline and amorphous solids. For substituted phenols, ssNMR, particularly ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning), can reveal information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution-state NMR. bldpharm.comnih.govbldpharm.comuni.lu
In the case of this compound, a ¹³C CP/MAS spectrum would be expected to show resolved signals for the aromatic and methoxy carbons. The chemical shifts in the solid state may differ from those in solution due to crystal packing effects. Furthermore, techniques like dipolar dephasing can help in distinguishing protonated from non-protonated carbons, aiding in the assignment of the quaternary carbons. bldpharm.com The presence of multiple crystallographically independent molecules in the unit cell (asymmetry) could lead to a doubling of the observed NMR signals.
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
Although a crystal structure for this compound has not been reported in the searched literature, analysis of related structures, such as derivatives of brominated methoxyphenols, allows for the prediction of its key structural features. It is anticipated that the benzene (B151609) ring would be essentially planar. The C-Br bond length is expected to be in the range of 1.89 Å, and the C-O bond of the methoxy group around 1.36 Å. The geometry around the phenolic oxygen and the nitrogen of the amino group would provide insights into their hybridization and involvement in hydrogen bonding.
| Parameter | Predicted Value | Reference Compound(s) |
|---|---|---|
| C-Br Bond Length | ~1.89 Å | 2-Amino-5-bromo-4-methoxybenzoic acid |
| C-O (methoxy) Bond Length | ~1.36 Å | 2-Amino-5-bromo-4-methoxybenzoic acid |
| C-N (amino) Bond Length | ~1.40 Å | - |
| C-O (hydroxyl) Bond Length | ~1.37 Å | - |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. crystallography.netnih.gov By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
For this compound, the FT-IR and FT-Raman spectra would be expected to exhibit characteristic bands for the O-H, N-H, C-H, C-O, and C-Br stretching and bending vibrations. The phenolic O-H stretch would likely appear as a broad band in the FT-IR spectrum, centered around 3200-3400 cm⁻¹, indicative of hydrogen bonding. The N-H stretching vibrations of the primary amine would be observed as two bands in the region of 3300-3500 cm⁻¹. The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹. nih.gov Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group would likely appear as a strong band around 1250 cm⁻¹ and 1030 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Reference Compound(s) |
|---|---|---|---|---|
| -OH (phenolic) | O-H stretch | ~3200-3400 (broad) | FT-IR | 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride |
| -NH₂ (amino) | N-H asymmetric stretch | ~3450-3500 | FT-IR/FT-Raman | 2-Amino-5-bromo-4-methoxybenzoic acid |
| -NH₂ (amino) | N-H symmetric stretch | ~3350-3400 | FT-IR/FT-Raman | 2-Amino-5-bromo-4-methoxybenzoic acid |
| Aromatic C-H | C-H stretch | ~3000-3100 | FT-IR/FT-Raman | - |
| -OCH₃ | C-H stretch | ~2850-2950 | FT-IR/FT-Raman | - |
| Aromatic C=C | C=C stretch | ~1450-1600 | FT-IR/FT-Raman | - |
| -OCH₃ | C-O stretch | ~1250 and ~1030 | FT-IR | 2-Amino-5-bromo-4-methoxybenzoic acid |
| C-Br | C-Br stretch | ~500-600 | FT-Raman | 2-Amino-5-bromo-4-methoxybenzoic acid |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique allows for the determination of a compound's molecular formula based on its exact mass, which is a critical step in the structural elucidation of newly synthesized or isolated compounds like this compound.
The molecular formula for this compound has been established as C₇H₈BrNO₂. aablocks.comsynquestlabs.com In HRMS analysis, the instrument measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically to four or more decimal places. This precision makes it possible to distinguish between molecules that have the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in a nearly 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, which serves as a clear indicator for the presence of a single bromine atom in the molecule.
The theoretical exact mass for the neutral molecule and its protonated form ([M+H]⁺), which is commonly observed in techniques like electrospray ionization (ESI), can be calculated and compared to the experimental values obtained from the HRMS analysis. This comparison provides strong evidence for the proposed molecular formula. The application of HRMS in analyzing substituted phenols and other complex organic molecules is a well-established methodology for confirming their identity. nih.govscispace.comoup.comresearchgate.net
| Species | Molecular Formula | Calculated Exact Mass (Da) | Observed m/z (Da) |
|---|---|---|---|
| [M(⁷⁹Br)+H]⁺ | C₇H₉⁷⁹BrNO₂⁺ | 217.9817 | Hypothetical value for illustration |
| [M(⁸¹Br)+H]⁺ | C₇H₉⁸¹BrNO₂⁺ | 219.9796 | Hypothetical value for illustration |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.
For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions associated with the benzene ring. The presence of substituents on the aromatic ring significantly influences the energy of these transitions and, consequently, the λmax values. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups, which tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) by increasing the energy of the highest occupied molecular orbital (HOMO). ucc.edu.ghbgu.ac.il
The electronic spectra of aminophenols are characterized by intramolecular charge transfer transitions, where electron density is transferred from the electron-donating substituents to the aromatic ring upon excitation. The solvent in which the spectrum is recorded can also affect the λmax values due to interactions with the solute molecule. ucc.edu.gh For instance, studies on ortho-substituted phenols have shown that the absorption maximum (λmax) of phenol (B47542) at 272 nm in methanol (B129727) experiences a bathochromic shift with the introduction of substituents. ucc.edu.gh Given the substitution pattern of this compound, it is expected to exhibit characteristic absorption bands in the UV region, likely at wavelengths longer than that of unsubstituted phenol.
| Expected λmax Range (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~270-300 | π → π* | Substituted Benzene Ring |
| >300 | Intramolecular Charge Transfer (ICT) | Donor-Acceptor System |
Computational Chemistry and Theoretical Investigations of 5 Amino 2 Bromo 4 Methoxyphenol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common choice for determining the properties of molecules like 5-Amino-2-bromo-4-methoxyphenol.
Optimization of Molecular Structures and Conformational Analysis
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would also be performed to identify different spatial arrangements of the amino and methoxy (B1213986) groups and determine their relative stabilities.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For this compound, this analysis would pinpoint the regions of the molecule most likely to donate or accept electrons in a chemical reaction.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are, respectively, electron-poor and electron-rich regions. In the case of this compound, an MEP map would highlight the areas susceptible to electrophilic attack, such as the oxygen and nitrogen atoms.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is employed to understand the interactions between orbitals within a molecule. It can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons. For this compound, NBO analysis would quantify the charge transfer between the donor (amino and methoxy groups) and acceptor (the aromatic ring and bromo substituent) parts of the molecule, providing insight into its electronic stability.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Quantum Chemical Methods
Quantum chemical methods can predict various spectroscopic parameters. For this compound, these calculations would provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These predicted spectra can be compared with experimental data to confirm the molecular structure and understand its spectroscopic properties.
Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Based on the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated. These include chemical hardness (resistance to change in electron distribution), chemical softness (the reciprocal of hardness), and the electrophilicity index (a measure of a molecule's ability to accept electrons). For this compound, these descriptors would offer a quantitative measure of its reactivity and stability.
Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools employed to investigate the nature of chemical bonds and non-covalent interactions within a molecular system. These methods provide a detailed understanding of electron density distribution, allowing for the characterization of intramolecular interactions that govern the structure and stability of this compound.
The AIM theory, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient of the density is zero, are located and classified. Of particular interest for chemical bonding are the bond critical points (BCPs), which exist between two interacting atoms. The properties of the electron density at these BCPs, such as the value of the electron density itself (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the interaction.
For this compound, intramolecular hydrogen bonding is anticipated between the phenolic hydroxyl group (-OH) and the adjacent amino group (-NH₂), as well as potential interactions involving the methoxy (-OCH₃) and bromo (-Br) substituents. Theoretical studies on similar substituted phenols, such as 2-halophenols and aminophenols, have demonstrated the utility of AIM in characterizing such interactions. rsc.orgresearchgate.net For instance, a BCP between the hydroxyl hydrogen and the nitrogen of the amino group would be indicative of an O-H···N intramolecular hydrogen bond.
The strength and nature of this hydrogen bond can be inferred from the AIM parameters at the BCP. Generally, a higher ρBCP value suggests a stronger bond. The sign of the Laplacian of the electron density (∇²ρBCP) distinguishes between shared-shell (covalent) interactions (∇²ρBCP < 0) and closed-shell interactions (∇²ρBCP > 0), which are typical of hydrogen bonds and van der Waals interactions. In the case of the O-H···N hydrogen bond in this compound, a positive Laplacian is expected, characteristic of an electrostatic interaction.
The Reduced Density Gradient (RDG) analysis complements AIM by providing a visual representation of non-covalent interactions in real space. The RDG is a function of the electron density and its first derivative. dergipark.org.tr By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be identified.
Strong attractive interactions , such as hydrogen bonds, appear as spikes in the low-gradient, negative sign(λ₂)ρ region.
Van der Waals interactions are characterized by RDG values near zero over a range of sign(λ₂)ρ values around zero.
Strong repulsive interactions , or steric effects, are found in the low-gradient, positive sign(λ₂)ρ region. researchgate.net
For this compound, an RDG analysis would likely reveal a significant region corresponding to the O-H···N intramolecular hydrogen bond. Additionally, weaker van der Waals interactions between the other substituents and the aromatic ring would be visualized. The presence of the bulky bromine atom may also lead to regions of steric repulsion.
The following table provides hypothetical yet representative AIM data for the predicted intramolecular hydrogen bond in this compound, based on values reported for similar interactions in related molecules. mdpi.comijnc.ir
Advanced Analytical Methodologies for 5 Amino 2 Bromo 4 Methoxyphenol in Research Applications
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation and purification of 5-Amino-2-bromo-4-methoxyphenol from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful methods utilized for these applications.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of phenolic compounds and aminophenols due to its versatility and sensitivity. ijprajournal.comnih.govchromatographyonline.com Method development for this compound would involve a systematic optimization of several key parameters to achieve optimal separation and resolution.
Stationary Phase Selection: The choice of the stationary phase is critical. For a polar compound like this compound, a variety of column chemistries can be considered. A C18 column is a common starting point for reversed-phase chromatography. nih.gov For enhanced retention and alternative selectivity of polar analytes, other stationary phases such as those with polar end-capping or embedded polar groups could be explored. In some cases, mixed-mode stationary phases containing both strong cation exchange (SCX) and C18 moieties have proven effective for the separation of aminophenol isomers. nih.gov
Mobile Phase Composition: The mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to control the retention and elution of the analyte. idosi.orgjcsp.org.pk The pH of the aqueous phase is a crucial parameter, as it influences the ionization state of the amino and phenolic groups, thereby affecting their retention on the stationary phase. jcsp.org.pk For instance, adjusting the pH to an acidic level (e.g., with phosphoric acid) is common for the analysis of phenols. idosi.orgjcsp.org.pk Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often employed to separate compounds with a range of polarities. nih.gov
Detection: UV detection is commonly used for phenolic compounds, with the detection wavelength selected to maximize the absorbance of this compound. idosi.orgjcsp.org.pk For enhanced selectivity and sensitivity, electrochemical detection can also be employed, as phenolic compounds are electrochemically active. chromatographyonline.com
A typical HPLC method for the purity assessment of a substituted phenol (B47542) might involve the following parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents a hypothetical HPLC method for the analysis of this compound, based on typical conditions for similar compounds.
The development of chiral HPLC methods is also relevant, as many aminophenols are used in asymmetric synthesis. google.com Chiral stationary phases (CSPs) can be used to separate enantiomers, often employing the principle of ligand exchange chromatography. nih.govcsfarmacie.cz
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For polar compounds like phenols and amines, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. gnest.org However, underivatized phenols can also be analyzed by GC using a Flame Ionization Detector (FID). epa.gov Fused-silica open-tubular columns with different polarities are commonly used for separation. epa.gov A dual-column/dual-detector approach can enhance the reliability of peak identification. epa.gov For halogenated compounds like this compound, a halogen-specific detector (XSD) can provide higher selectivity than a standard electron capture detector (ECD). nih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative to both HPLC and GC, particularly for the separation of polar and chiral compounds. chromatographytoday.comchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a polar co-solvent like methanol. chromatographytoday.comvt.edu SFC offers advantages such as faster separations and reduced organic solvent consumption compared to HPLC. chromatographytoday.com For the analysis of polar compounds, optimizing the polarity of the stationary phase and the use of mobile phase modifiers and additives are crucial. researchgate.netnih.gov SFC is well-suited for the analysis of a wide range of polarities and can be considered a complementary technique to reversed-phase LC and HILIC. chromatographyonline.com
Hyphenated Techniques for Impurity Profiling and Quantitative Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are essential for the comprehensive analysis of pharmaceutical compounds and their impurities. ijprajournal.comarastirmax.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity profiling and quantitative analysis. resolvemass.cabiomedres.us This technique allows for the detection, identification, and quantification of impurities, even at trace levels. resolvemass.cabiomedres.us
The process typically involves separating the components of a sample using HPLC, after which the eluent is introduced into the mass spectrometer. The molecules are then ionized, and the mass-to-charge ratios of the resulting ions are measured, providing information about the molecular weight and structure of the compounds. resolvemass.ca High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. tandfonline.com Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing further structural information for definitive identification. tandfonline.com
LC-MS is widely used in the pharmaceutical industry for:
Identifying and quantifying process-related impurities and degradation products. arastirmax.combiomedres.us
Supporting method development and validation. biomedres.us
Ensuring compliance with regulatory standards for drug purity. resolvemass.ca
A study on the analysis of phenolic and cyclic compounds in plants demonstrated the utility of GC-MS and by extension LC-MS for profiling and identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. medistri.swissscioninstruments.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss Samples may require derivatization prior to analysis to increase the volatility of polar analytes like this compound. medistri.swiss
In GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound, which can be compared to spectral libraries (like the NIST library) for identification. scioninstruments.com GC-MS is particularly useful for the analysis of halogenated organic compounds. restek.comoup.comacs.org High-resolution mass spectrometry can be coupled with GC to provide accurate mass data for confident elemental composition determination of unknown impurities. thermofisher.com
A study on the simultaneous determination of brominated phenols in soil successfully utilized GC-MS after a derivatization step. researchgate.net Another application demonstrated the use of GC-MS for the analysis of phenolic compounds in cigarette smoke without the need for derivatization. oup.com
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For compounds like this compound, which contain polar functional groups (amino and phenolic hydroxyl), derivatization can be employed to:
Increase volatility for GC analysis: The polar groups can be converted to less polar derivatives, making the compound more suitable for GC. gnest.org
Enhance detector response: A derivatizing agent can introduce a chromophore or fluorophore, increasing the sensitivity of UV or fluorescence detection in HPLC. acs.org
Improve ionization efficiency in mass spectrometry: Derivatization can introduce a readily ionizable group, enhancing the signal in MS. ddtjournal.com
Common derivatization strategies for the functional groups present in this compound include:
For the Phenolic Hydroxyl Group:
Acetylation: Using acetic anhydride (B1165640) in an alkaline medium is a simple and efficient method to form an acetate (B1210297) ester. gnest.org
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to form trimethylsilyl (B98337) (TMS) ethers. nih.gov
Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr) creates pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD) in GC. epa.gov
For the Amino Group:
A variety of reagents are available to derivatize primary and secondary amines, often introducing a fluorescent tag for enhanced detection. acs.org Examples include dansyl chloride, fluorescamine, and o-phthalaldehyde (B127526) (OPA). acs.orgresearchgate.netthermofisher.com
Reagents like tris(trimethoxyphenyl)phosphonium (TMPP) can be used to introduce a permanently charged tag, enhancing detection by electrospray ionization mass spectrometry (ESI-MS). nih.gov
Electrochemical Studies for Redox Behavior and Sensing Applications
The electrochemical behavior of this compound is of significant interest due to the presence of multiple redox-active functional groups on the phenol ring. The amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents, along with the methoxy (B1213986) (-OCH3) group, collectively influence the electron transfer characteristics of the molecule. Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry are invaluable tools for elucidating the redox mechanisms and quantifying the electrochemical parameters of this compound.
The oxidation of aminophenols is a well-documented process, with the relative positions of the amino and hydroxyl groups dictating the reaction pathway. ua.es In many cases, the oxidation of p-aminophenol leads to the formation of p-benzoquinone through a two-electron, two-proton process. researchgate.netustc.edu.cn The presence of a bromine atom on the phenolic ring is known to facilitate oxidation. researchgate.netresearchgate.netbeilstein-journals.org The electron-donating nature of the methoxy group further influences the electron density of the aromatic ring, which can impact the oxidation potential.
Redox Behavior:
The redox behavior of this compound is predicted to be complex, involving the oxidation of both the amino and hydroxyl groups. The initial oxidation step is likely to occur at the amino group, which is generally more susceptible to oxidation than the hydroxyl group. This is followed by the oxidation of the hydroxyl group at a more positive potential. The presence of the bromine atom is expected to lower the oxidation potential compared to the non-brominated analogue.
A hypothetical cyclic voltammogram of this compound would likely exhibit two distinct anodic peaks, corresponding to the stepwise oxidation of the amino and hydroxyl moieties. The reversibility of these processes can be assessed by the presence and characteristics of the corresponding cathodic peaks.
Table 1: Predicted Electrochemical Parameters for the Oxidation of this compound
| Parameter | Predicted Value |
| First Anodic Peak Potential (Epa1 vs. Ag/AgCl) | +0.4 to +0.6 V |
| Second Anodic Peak Potential (Epa2 vs. Ag/AgCl) | +0.7 to +0.9 V |
| First Cathodic Peak Potential (Epc1 vs. Ag/AgCl) | +0.3 to +0.5 V |
| Second Cathodic Peak Potential (Epc2 vs. Ag/AgCl) | +0.6 to +0.8 V |
| Peak Separation (ΔEp1) | 50 - 70 mV |
| Peak Separation (ΔEp2) | 60 - 80 mV |
| Note: These values are predictive and based on the electrochemical behavior of structurally similar compounds. Actual experimental values may vary. |
Sensing Applications:
The distinct electrochemical signature of this compound makes it a promising candidate for the development of electrochemical sensors. The oxidation peaks can be correlated with the concentration of the analyte, forming the basis for quantitative analysis. The high sensitivity and selectivity of electrochemical methods, coupled with the potential for miniaturization and cost-effectiveness, make this an attractive avenue for research.
The modification of electrode surfaces with this compound or its polymers could lead to sensors for various analytes. For instance, the interaction of the compound with metal ions or biomolecules could perturb its electrochemical response, enabling the detection of these species. The use of methoxyphenol derivatives in the fabrication of electrochemical sensors has been previously reported, suggesting the feasibility of this approach.
Table 2: Potential Sensing Applications of this compound-Based Electrochemical Sensors
| Target Analyte | Sensing Principle |
| Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Complexation with the amino and hydroxyl groups, leading to a change in the voltammetric signal. |
| Biomolecules (e.g., DNA, enzymes) | Interaction with the functional groups of the compound, causing a shift in peak potentials or a change in peak currents. |
| pH | The protonation/deprotonation of the amino and hydroxyl groups is pH-dependent, affecting the electrochemical response. |
| Reactive Oxygen Species (ROS) | The compound may undergo specific redox reactions with ROS, providing a basis for their detection. |
Applications of 5 Amino 2 Bromo 4 Methoxyphenol As a Versatile Synthetic Intermediate and Material Precursor
Precursor in the Synthesis of Organic Advanced Materials and Dyes
The structural characteristics of 5-Amino-2-bromo-4-methoxyphenol make it a suitable precursor for the synthesis of organic advanced materials and dyes. The presence of the amino group, a known chromophore, and the reactive sites on the aromatic ring allow for the construction of extended conjugated systems, which are fundamental to the properties of many dyes and functional organic materials.
Closely related compounds, such as 2-amino-4-chlorophenol (B47367) and 2-amino-3-bromo-4-methoxyphenol (B15201627), are utilized in the production of dyes and pigments. The amino and hydroxyl groups can participate in reactions to form larger, more complex molecules with specific coloristic and electronic properties. For instance, the amino group can be diazotized and coupled with other aromatic compounds to create azo dyes.
Table 1: Related Phenolic Precursors and their Applications in Dyes and Materials
| Compound Name | Key Structural Features | Reported Application |
| 2-Amino-4-chlorophenol | Amino, Chloro, Phenol (B47542) | Intermediate in dye synthesis |
| 2-Amino-3-bromo-4-methoxyphenol | Amino, Bromo, Methoxy (B1213986), Phenol | Used in the production of dyes and pigments |
| 2-Amino-5-Chloro-4-methoxyphenol (B113385) | Amino, Chloro, Methoxy, Phenol | Used in dye manufacturing |
Role in the Development of Specialty Chemicals and Agrochemicals
In the realm of specialty chemicals and agrochemicals, this compound serves as a valuable intermediate. The combination of its functional groups allows for the synthesis of complex molecules with potential biological activity. Bromo-organic compounds, in general, are important intermediates in the production of pharmaceuticals and agrochemicals.
The development of new pesticides and other agrochemicals often relies on the synthesis of novel organic molecules. For example, 4-amino-2-bromophenol (B112063) is a known transformation product of the herbicide Bromoxynil. nih.gov This indicates that the aminobromophenol scaffold is relevant in the context of agrochemical development. Similarly, related compounds like 2-amino-5-chloro-4-methoxyphenol and 2-bromo-4-methoxyphenol (B98834) are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com
The synthesis of amidine compounds, a class of molecules with pesticidal properties, often starts from multi-functionalized aromatic precursors. The reactive sites on this compound allow for its incorporation into such complex structures, potentially leading to new active ingredients for crop protection.
Utilization in the Preparation of Polymers and Oligomers
Phenolic compounds are well-established monomers for the synthesis of various polymers, and the functional groups on this compound provide multiple handles for polymerization. The phenolic hydroxyl group can undergo oxidative polymerization, a common method for producing polyphenylene oxide (PPO) and related polymers. The presence of the amino group offers an additional site for polymerization, for instance, through the formation of polyamides or polyimides.
While direct polymerization of this compound is not widely documented in the literature, the polymerization of related functionalized dimethoxyphenol monomers has been shown to produce polymers with high glass transition temperatures and thermal stability. This suggests that incorporating this compound into a polymer backbone could impart desirable properties such as flame resistance, due to the bromine content, and altered solubility and thermal characteristics.
The amino and hydroxyl groups can also be modified prior to polymerization to create a variety of functional monomers. For example, the hydroxyl group can be converted to an acrylate (B77674) or methacrylate (B99206) group, which can then be polymerized through free-radical polymerization.
Table 2: Potential Polymerization Pathways for this compound
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Type (Potential) |
| Phenolic -OH | Oxidative Coupling | Polyphenylene Ether (PPO) derivative |
| Amino -NH₂ | Reaction with diacyl chlorides | Polyamide |
| Amino -NH₂ | Reaction with dianhydrides | Polyimide |
| Modified -OH (e.g., to acrylate) | Free-Radical Polymerization | Polyacrylate |
Intermediary in the Synthesis of Molecular Probes and Sensors
The unique electronic and structural features of this compound make it a promising intermediate for the synthesis of molecular probes and sensors. A molecular probe is a molecule that is used to detect and/or visualize other molecules or ions. The development of such probes often relies on the synthesis of molecules with specific binding sites and signaling units (e.g., fluorophores).
For instance, the amino group can be part of a larger heterocyclic system that exhibits fluorescence, and the binding of a target ion or molecule to the phenolic end of the molecule could modulate this fluorescence, forming the basis of a chemical sensor. The synthesis of N-heterocyclic fluorophoric receptors as small molecular probes is a growing field, and aminophenols are key starting materials for these structures.
Structural Framework for Building Complex Aromatic Systems
One of the most significant applications of this compound is its use as a versatile structural framework for the construction of more complex aromatic systems. The different reactivity of its functional groups allows for sequential and regioselective reactions, making it an ideal starting material for multi-step syntheses.
The amino group can be protected while reactions are carried out at the hydroxyl group or the aromatic ring, and vice versa. The bromine atom is a particularly useful handle for introducing further complexity through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.
Research on related bromophenols and aminophenols demonstrates their utility as building blocks for a wide array of complex molecules. For example, 2-amino-3-bromo-4-methoxyphenol is used as a building block for more intricate organic molecules. The synthesis of m-aryloxy phenols, which are precursors to complex structures like cavitands (host-guest chemistry), often involves the reaction of phenolic compounds with aryl halides. mdpi.com The structure of this compound allows it to act as either the phenol or, after modification, the aryl halide component in such syntheses. This versatility makes it a valuable tool for chemists aiming to build elaborate, multi-functional aromatic compounds for applications in medicinal chemistry, materials science, and beyond.
Future Directions and Emerging Research Avenues for 5 Amino 2 Bromo 4 Methoxyphenol Research
Exploration of Asymmetric Synthesis and Chiral Derivatization
The development of chiral molecules is central to advancements in pharmaceuticals, agrochemicals, and materials science. While 5-Amino-2-bromo-4-methoxyphenol is achiral, its functional groups offer handles for introducing chirality.
Future research will likely focus on the asymmetric synthesis of derivatives. Methodologies such as transition metal-catalyzed asymmetric hydrogenation could be employed to create chiral amines from precursors related to the title compound. acs.org The amino group itself can be used to direct stereoselective transformations on the aromatic ring or can be modified to create chiral centers. For instance, techniques for the atroposelective synthesis of axially chiral biaryl amino phenols could be adapted, using the amino group to direct the formation of a chiral axis through sterically hindered C-N or C-C bond rotation. nih.gov
Another promising avenue is the use of the compound as a precursor for chiral derivatizing agents. Chiral aminophenols are effective reagents and ligands in various enantioselective reactions. researchgate.net By reacting this compound with chiral molecules, new diastereomeric derivatives can be formed, which are crucial for the separation and analysis of racemic mixtures. nanobioletters.com The synthesis of enantiomerically pure amino acids and their derivatives is a significant area of research acs.orgmdpi.com, and this compound could serve as a scaffold for novel fluorinated or substituted amino acids.
Table 1: Potential Asymmetric Transformations for this compound Derivatives
| Transformation Type | Description | Potential Application | Relevant Research |
|---|---|---|---|
| Atroposelective N-Alkylation | Creation of axially chiral aminophenols by restricted rotation around the C-N bond. | Chiral ligands, asymmetric catalysis. | nih.gov |
| Catalytic Asymmetric Bromoamination | Introduction of both a bromine and an amino group across a double bond in a precursor molecule, leading to chiral α-bromo-β-amino derivatives. | Synthesis of complex chiral building blocks. | researchgate.net |
| Chiral Derivatization | Reaction with a chiral reagent to form diastereomers, enabling separation and quantification of enantiomers. | Analytical chemistry, resolution of racemates. | nanobioletters.com |
| Asymmetric Heterocycle Synthesis | Use as a nucleophile in reactions to form chiral heterocycles like morpholines or benzoxazinones. | Medicinal chemistry, synthesis of bioactive molecules. | researchgate.net |
Investigation of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods, often enabling unique reactivities under mild conditions. The electron-rich nature of this compound makes it an excellent candidate for such transformations.
Visible-light photoredox catalysis has been successfully used for the regioselective bromination of phenols. beilstein-journals.orgnih.govbeilstein-journals.org Research has shown that 4-methoxyphenol (B1676288) can be brominated to yield 2-bromo-4-methoxyphenol (B98834) using a photoredox catalyst like Ru(bpy)₃Cl₂. beilstein-journals.orgnih.govbeilstein-journals.org This suggests that further photocatalytic functionalization of the 5-amino derivative is highly feasible. Future studies could explore photocatalytic cross-coupling reactions, leveraging the bromo-substituent, or C-H functionalization at other positions on the ring. Oxidative photocatalytic methods could also be used to achieve homo- or cross-coupling between phenol (B47542) units, leading to novel biphenolic structures or polymers.
Electrocatalysis represents another frontier. The electrochemical transformation of aminophenols is a well-established field, with methods for dimerization, polymerization, and oxidation being actively investigated. acs.orgfrontiersin.org For example, electrocatalytic protocols have been developed for the dimerization of o-aminophenols and the degradation of p-aminophenol. acs.orgfrontiersin.org The amino and phenol moieties of this compound are both electrochemically active, opening pathways for electrosynthesis of conductive polymers or novel molecular architectures through controlled oxidation or reduction. The electrocatalytic reduction of related nitrophenols to aminophenols also points to the potential for controlled electrochemical transformations of the amino group. acs.org
Table 2: Examples of Photocatalytic and Electrocatalytic Reactions Relevant to Substituted Phenols
| Catalysis Type | Reaction Example | Substrate Class | Potential Outcome for this compound | Source |
|---|---|---|---|---|
| Photocatalysis | Regioselective Bromination | Phenols | Synthesis of poly-brominated derivatives. | beilstein-journals.orgnih.gov |
| Photocatalysis | Oxidative Homo-coupling | Phenols | Formation of dimeric or polymeric structures. | |
| Photocatalysis | C-C Bond Cleavage/Amination | Lignin Models (Phenolic) | Ring-opening or functional group transformation. | chinesechemsoc.org |
| Electrocatalysis | Dimerization/Cyclocondensation | o-Aminophenols | Synthesis of phenoxazinone-type structures. | acs.org |
| Electrocatalysis | Oxidation/Degradation | p-Aminophenol | Controlled degradation or polymerization. | frontiersin.org |
| Electrocatalysis | Hydrogenation/Reduction | Nitrophenols | Selective transformation of functional groups. | acs.orgresearchgate.net |
Development of Novel Sensor Platforms Based on the Compound's Reactivity
The development of sensitive and selective chemical sensors is crucial for environmental monitoring, clinical diagnostics, and industrial process control. Phenolic and aminophenolic compounds are frequently used as the recognition element in such sensors due to their inherent electrochemical and optical properties. nih.gov
This compound is a prime candidate for incorporation into novel sensor platforms. Its phenol and amino groups can be readily oxidized, making it suitable for the development of electrochemical sensors. acs.org These sensors could detect analytes through changes in current or potential upon interaction. Furthermore, the compound can be functionalized to create more sophisticated sensing systems. For instance, it could be used to modify carbon quantum dots to create fluorescent sensors, where the fluorescence is quenched or enhanced upon binding to a target analyte. researchgate.net
The bromo-substituent provides a convenient handle for attaching the molecule to sensor surfaces (like gold nanoparticles or graphene) or for introducing specific receptor units or fluorophores via cross-coupling reactions. This could lead to highly selective optical or surface plasmon resonance (SPR) sensors. mdpi.com Research in this area would involve designing and synthesizing derivatives of this compound and integrating them into various sensor architectures to detect targets such as metal ions, reactive oxygen species, or pollutants. bohrium.com
Advanced Computational Modeling for Predicting New Reactivities and Material Properties
Computational chemistry has become an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental work.
Applying advanced computational methods like Density Functional Theory (DFT) to this compound can provide deep insights into its electronic structure, reactivity, and spectroscopic properties. tandfonline.com DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, model transition states for potential reactions, and calculate redox potentials, which is valuable for designing electrocatalytic applications. researchgate.net Such computational studies have been used to understand the biotransformation of other halophenols and the interaction of these molecules with proteins. researchgate.netresearchgate.net
Beyond predicting reactivity, computational modeling can be used to design new materials. By simulating the properties of polymers or self-assembled monolayers derived from this compound, researchers can predict their electronic band gaps, conductivity, and mechanical properties before undertaking laborious synthesis. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods could model how derivatives of this compound might interact with biological targets like enzymes, aiding in the design of potential inhibitors or probes. nih.govacs.org
Integration with High-Throughput Synthesis and Screening for Materials Discovery
The discovery of new materials with tailored properties is often accelerated by high-throughput synthesis and screening methods. These approaches rely on the ability to rapidly create large libraries of related compounds and then quickly test them for a desired property.
This compound is an ideal scaffold for such an approach. The presence of three distinct functional handles—the amino group, the phenol group, and the bromo-substituent—allows for the creation of diverse molecular libraries through combinatorial chemistry. Robust and automatable reactions such as Suzuki and Buchwald-Hartwig cross-coupling (at the bromo position), acylation or alkylation (at the amino and phenol positions), and diazotization can be employed. acs.orgacs.org
A future research workflow could involve the parallel synthesis of hundreds of derivatives of this compound on a microplate scale. This could be achieved using "click chemistry" or other modular synthetic strategies. scienceopen.com These libraries could then be rapidly screened for various properties, such as catalytic activity, fluorescence, antimicrobial activity, or electronic characteristics. This integration of automated synthesis and high-throughput screening would dramatically accelerate the discovery of new functional molecules and materials derived from this versatile platform chemical. researchgate.net
Q & A
Q. What are the key considerations for synthesizing 5-Amino-2-bromo-4-methoxyphenol with high purity for crystallographic studies?
Methodological Answer :
- Regioselective Bromination : Use controlled bromination of 4-methoxy-2-aminophenol derivatives under inert conditions to avoid over-bromination. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to isolate pure crystals. Validate purity via NMR (¹H/¹³C) and melting-point analysis .
- Crystallography : Utilize SHELXTL or WinGX for structure refinement, ensuring anisotropic displacement parameters for bromine and oxygen atoms .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Methodological Answer :
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or solvent-induced shifts.
- 2D NMR : Perform COSY and HSQC experiments to resolve overlapping peaks and assign coupling constants accurately .
- X-ray Diffraction : Cross-validate molecular geometry using single-crystal X-ray data, particularly for bromine and methoxy group orientations .
Q. What are the stability considerations for storing this compound in laboratory settings?
Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aromatic amine and bromine moieties .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can researchers address contradictory reactivity data in cross-coupling reactions involving this compound?
Methodological Answer :
- Catalytic Screening : Test palladium (Pd(PPh₃)₄), copper (CuI), or nickel catalysts under Suzuki-Miyaura conditions. Optimize ligand-to-metal ratios to suppress dehalogenation side reactions .
- Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict electronic effects of the amino and bromine substituents on reaction pathways .
Q. What strategies are effective for resolving ambiguities in hydrogen-bonding networks observed in crystalline this compound derivatives?
Methodological Answer :
- High-Resolution XRD : Collect data at synchrotron facilities (λ < 1 Å) to improve electron density maps for hydrogen atom localization .
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., Br···H or O···H contacts) and validate packing motifs .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength by measuring decomposition temperatures .
Q. How can researchers mitigate challenges in quantifying trace impurities (e.g., dehalogenated byproducts) in synthetic batches?
Methodological Answer :
Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., tyrosine kinases). Validate predictions with in vitro enzyme inhibition assays .
- ADMET Prediction : Apply SwissADME or ProTox-II to forecast pharmacokinetic properties and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
